molecular formula C7H12O5 B1196257 2-Isopropylmalic acid CAS No. 3237-44-3

2-Isopropylmalic acid

Cat. No. B1196257
CAS RN: 3237-44-3
M. Wt: 176.17 g/mol
InChI Key: BITYXLXUCSKTJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Isopropylmalic acid has been explored in various synthesis contexts, including its enantioselective synthesis for studies related to biochemical processes. The synthesis involves chirality transcription approaches using recyclable carbohydrate templates and demonstrates the compound's relevance in biochemical analysis (Kakinuma et al., 1993).

Molecular Structure Analysis

The molecular structure of this compound has been characterized in various studies, revealing insights into its complex formation, especially with metals. A study on the this compound-aluminum(III) complex using NMR spectroscopy and mass spectrometry provided evidence of a complex composed of four this compound and two aluminum(III) species, highlighting its potential in detoxification processes (Tashiro et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving this compound include its pyrolytic transformation, which has been studied to understand the formation of flavoring compounds in tobacco. The pyrolysis led to the identification of novel compounds, shedding light on the flavoring effects attributed to this compound during the burning process of cigarettes (Matsumoto et al., 1976).

Physical Properties Analysis

Research on this compound has also delved into its quantification and physical properties in various contexts, such as its presence in Italian wines. The compound, along with its isomer, was quantified using UHPLC-MS/MS, revealing its antimicrobial and antioxidant activities, and providing insights into its biocompatibility and potential health implications (Ricciutelli et al., 2020).

Chemical Properties Analysis

This compound's chemical properties, including its interactions and effects on biological systems, have been extensively studied. For instance, its ability to reduce aluminum toxicity in yeast by chelating Al ions suggests a significant role in biological detoxification processes. This finding underscores the compound's importance in understanding cellular defense mechanisms against metal toxicity (Suzuki et al., 2007).

Scientific Research Applications

Antimicrobial and Antioxidant Activities

2-Isopropylmalic acid (2-IPMA), along with its isomer 3-isopropylmalic acid (3-IPMA), has been studied for its antimicrobial and antioxidant activities. Ricciutelli et al. (2020) found that both acids display antimicrobial properties against foodborne pathogens, with particularly notable effects against Y. enterocolitica. Additionally, 3-IPMA demonstrated mild antioxidant activity in a DPPH assay. This research suggests potential applications of these compounds in food preservation and health supplements due to their antimicrobial and antioxidant properties Ricciutelli et al., 2020.

Pyrolytic Products and Flavoring Applications

Matsumoto et al. (1976) investigated the pyrolytic products of 2-IPMA, particularly in the context of its use as a tobacco flavoring additive. They discovered novel compounds formed during the burning process, suggesting that the flavoring effect might be due to these newly formed products. This research has implications for the use of 2-IPMA in flavoring and aroma industries Matsumoto et al., 1976.

Reduction of Aluminum Toxicity

Suzuki et al. (2007) explored the role of 2-IPMA in reducing aluminum toxicity. The compound, secreted by the yeast Saccharomyces cerevisiae, binds Al(III) ions in culture media, suggesting its use in mitigating aluminum toxicity. This finding indicates potential applications in environmental management and bioremediation Suzuki et al., 2007.

Biomarkers for Asthma Diagnosis

Checkley et al. (2016) identified 2-IPMA as a potential biomarker for asthma. In their study, children with asthma showed different metabolic patterns compared to healthy controls, including lower relative concentrations of 2-IPMA. This suggests a role for 2-IPMA in diagnostic tools for asthma and possibly other respiratory conditions Checkley et al., 2016.

Role in Leucine Biosynthesis

Multiple studies have focused on the role of 2-IPMA in leucine biosynthesis, particularly in various microorganisms. For instance, research by Hampsey et al. (1983) and De Kraker et al. (2006) investigated the enzyme isopropylmalate synthase involved in leucine biosynthesis, of which 2-IPMA is a key component Hampsey et al., 1983; De Kraker et al., 2006.

Future Directions

: Sigma-Aldrich: 2-Isopropylmalic acid analytical standard

Mechanism of Action

Target of Action

2-Isopropylmalic acid is primarily involved in the biosynthesis of leucine . It interacts with enzymes such as 2-isopropylmalate synthase and 3-isopropylmalate dehydrogenase . These enzymes play a crucial role in the leucine biosynthesis pathway .

Mode of Action

This compound is synthesized from oxoisovalerate by the enzyme 2-isopropylmalate synthase . It is then converted into isopropyl-3-oxosuccinate by the enzyme 3-isopropylmalate dehydrogenase . This compound plays a key role in the formation of leucine, an essential amino acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the leucine biosynthesis pathway . Leucine is an essential amino acid that is used in the biosynthesis of proteins. It is also involved in regulating blood sugar levels, promoting growth and repair of muscle and bone tissue, and wound healing .

Result of Action

The primary result of the action of this compound is the production of leucine . This essential amino acid plays a crucial role in protein synthesis and various metabolic functions. In addition, budding yeast Saccharomyces cerevisiae secrets this compound and helps in reduction of aluminum toxicity by forming chelate with Al ions, thereby preventing them from entering the cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of aluminum ions can lead to the formation of a chelate with this compound, which can help reduce aluminum toxicity . .

properties

IUPAC Name

2-hydroxy-2-propan-2-ylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O5/c1-4(2)7(12,6(10)11)3-5(8)9/h4,12H,3H2,1-2H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITYXLXUCSKTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863129
Record name 2-Isopropylmalic acid
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3237-44-3
Record name α-Isopropylmalate
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Record name alpha-Isopropylmalate
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Record name 2-Isopropylmalic acid
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Record name 2-Isopropylmalic acid
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Record name 2-ISOPROPYLMALIC ACID
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Synthesis routes and methods

Procedure details

An aqueous culture medium was prepared to contain 10 g/dl glucose, 1.5 g/dl ammonium sulfate, 0.1 g/dl KH2PO4, 0.04 g/dl MgSO4. 7H2O, 0.001 g/dl MnSO4. 4H2O, 250 μg/l biotin, 200 μg/l thiamine.HCl, 1.5 ml/dl soybean protein hydrolyzate (containing 6.5 g total nitrogen/dl) and 5 g/dl CaCO3 (separately sterilized) and adjusted to pH 7.0 with KOH. Twenty ml batches of the aqueous culture medium were placed in 500 ml shaking flasks and heated at 110° C. for 10 minutes with steam.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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